3-Ethyl-2h-1,3-oxazine-2,6(3h)-dione
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Overview
Description
3-Ethyl-2h-1,3-oxazine-2,6(3h)-dione is a heterocyclic compound containing an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2h-1,3-oxazine-2,6(3h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of β-amino acids: This method involves the reaction of β-amino acids with suitable reagents to form the oxazine ring.
Condensation reactions: Condensation of ethyl acetoacetate with hydroxylamine derivatives can lead to the formation of the oxazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2h-1,3-oxazine-2,6(3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The oxazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted oxazine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Ethyl-2h-1,3-oxazine-2,6(3h)-dione involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, triggering a cascade of cellular responses.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Oxazine-2,6(3H)-dione: Lacks the ethyl group, leading to different chemical properties.
3-Methyl-2H-1,3-oxazine-2,6(3H)-dione: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
3-Propyl-2H-1,3-oxazine-2,6(3H)-dione: Contains a propyl group, leading to variations in its chemical behavior.
Properties
CAS No. |
916226-93-2 |
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Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-ethyl-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C6H7NO3/c1-2-7-4-3-5(8)10-6(7)9/h3-4H,2H2,1H3 |
InChI Key |
IDGLVDRDXCQKJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)OC1=O |
Origin of Product |
United States |
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